molecular formula C23H26N2O4 B14938040 N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide

Cat. No.: B14938040
M. Wt: 394.5 g/mol
InChI Key: GPLCJJZIUSMMSZ-UHFFFAOYSA-N
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Description

“N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide” is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide” typically involves multi-step organic reactions. The starting materials might include 5,6-dimethoxyindanone and 2-methoxyethylamine. The key steps could involve:

    Condensation Reaction: The reaction between 5,6-dimethoxyindanone and 2-methoxyethylamine to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the indole ring.

    Amidation: The final step involves the formation of the carboxamide group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which “N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide” exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound might modulate the activity of these targets, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1H-indole-2-carboxamide
  • N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-(2-hydroxyethyl)-1H-indole-2-carboxamide

Uniqueness

“N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide” is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups and the indole ring system can contribute to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-(2-methoxyethyl)indole-2-carboxamide

InChI

InChI=1S/C23H26N2O4/c1-27-11-10-25-19-7-5-4-6-16(19)12-20(25)23(26)24-18-9-8-15-13-21(28-2)22(29-3)14-17(15)18/h4-7,12-14,18H,8-11H2,1-3H3,(H,24,26)

InChI Key

GPLCJJZIUSMMSZ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=CC=CC=C2C=C1C(=O)NC3CCC4=CC(=C(C=C34)OC)OC

Origin of Product

United States

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